Dimethyl dodecylphosphonate
CAS No.: 16693-57-5
Cat. No.: VC16201696
Molecular Formula: C14H31O3P
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16693-57-5 |
---|---|
Molecular Formula | C14H31O3P |
Molecular Weight | 278.37 g/mol |
IUPAC Name | 1-dimethoxyphosphoryldodecane |
Standard InChI | InChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3 |
Standard InChI Key | RPFRYQDHUIHAFC-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCP(=O)(OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl dodecylphosphonate belongs to the class of alkylphosphonates, with the molecular formula C₁₄H₃₁O₃P and a molecular weight of 278.36 g/mol. The compound’s structure consists of a 12-carbon alkyl chain (dodecyl) bonded to a phosphorus atom, which is further connected to two methoxy groups and one oxygen atom via double bonding (P=O). The International Union of Pure and Applied Chemistry (IUPAC) name for DDP is dimethoxy-dodecylphosphine oxide.
Synthesis Methods
The synthesis of alkylphosphonates like DDP typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. A patent describing the synthesis of dimethyl methylphosphonate (CN102964382A) provides a relevant template . In this method, trimethyl phosphite undergoes a catalyzed rearrangement with phenylsulfonic acid derivatives under inert conditions. Adapting this approach for DDP synthesis would require substituting trimethyl phosphite with triethyl phosphite and introducing a dodecyl group via alkylation.
Table 2: Representative Synthesis Pathways
Method | Reactants | Conditions | Yield |
---|---|---|---|
Michaelis-Arbuzov | Dodecyl bromide + trimethyl phosphite | 100–120°C, inert atmosphere | ~80% |
Catalyzed rearrangement | Triethyl phosphite + dodecyl sulfonic acid | 150°C, 5 bar pressure | ~85% |
The catalytic method described in the patent emphasizes recyclability of residual reagents, which aligns with industrial demands for sustainability . For DDP, using dodecylbenzenesulfonic acid as a catalyst could enhance reaction efficiency while minimizing waste.
Physical and Chemical Properties
DDP is presumed to be a colorless liquid at room temperature, akin to diethyl n-dodecylphosphonate, which has a boiling point of 168°C at 1.5 mmHg . Its solubility profile favors non-polar organic solvents like hexane and toluene, while its phosphonate group confers limited hydrophilicity.
Table 3: Physicochemical Properties
Property | Value | Source Analog |
---|---|---|
Boiling Point | ~180°C (1.5 mmHg) | Diethyl n-dodecylphosphonate |
Density | ~0.95 g/cm³ | Estimated |
pKa (P-OH) | ~2.3 | Phosphonate data |
Viscosity | 35–40 cP | Alkylphosphonate averages |
The pKa of the phosphonic acid group in DDP is estimated at 2.3, based on data for dimethyl methylphosphonate . This acidity enables DDP to act as a weak acid in aqueous solutions, participating in ion-exchange reactions.
Applications in Industry and Research
Surfactants and Detergents
The amphiphilic nature of DDP, combining a hydrophobic dodecyl chain with a polar phosphonate group, makes it effective in emulsification and foam stabilization. In enhanced oil recovery, phosphonate surfactants like DDP improve the mobility of crude oil by reducing interfacial tension .
Corrosion Inhibition
DDP’s ability to chelate metal ions, particularly Fe³⁺ and Ca²⁺, is critical in corrosion prevention. It forms stable complexes on metal surfaces, acting as a barrier against oxidative agents. Industrial cooling systems often utilize phosphonate-based inhibitors to extend infrastructure lifespan.
Organic Synthesis
In catalysis, DDP serves as a ligand for transition metals. For example, palladium complexes with alkylphosphonates facilitate cross-coupling reactions in pharmaceutical manufacturing. The compound’s stability under high-temperature conditions further supports its use in polymer chemistry.
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